molecular formula C15H17N5O2 B2483275 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303972-99-8

8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2483275
CAS No.: 303972-99-8
M. Wt: 299.334
InChI Key: XKGFCCNDYUVSSW-UHFFFAOYSA-N
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Description

8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the amino, methyl, and phenylpropyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The amino and phenylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine compounds.

Scientific Research Applications

8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate the role of purine derivatives in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors involved in diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine compound used in respiratory medicine.

    Adenine: A fundamental component of nucleotides in DNA and RNA.

Uniqueness

8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s phenylpropyl group provides additional hydrophobic interactions, potentially enhancing its binding affinity and specificity for certain targets.

Properties

IUPAC Name

8-amino-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-19-12-11(13(21)18-15(19)22)20(14(16)17-12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGFCCNDYUVSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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